molecular formula C12H5Br3O B13951631 1,2,8-Tribromodibenzofuran CAS No. 84761-81-9

1,2,8-Tribromodibenzofuran

Cat. No.: B13951631
CAS No.: 84761-81-9
M. Wt: 404.88 g/mol
InChI Key: LQKAHTKRUKHSDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,8-Tribromodibenzofuran is a polybrominated dibenzofuran, a class of organic compounds characterized by the presence of bromine atoms attached to a dibenzofuran moiety. These compounds are known for their environmental persistence and potential toxicological effects. This compound, in particular, has been studied for its environmental impact and biological activities .

Preparation Methods

The synthesis of 1,2,8-Tribromodibenzofuran typically involves the bromination of dibenzofuran. This can be achieved through various methods, including:

Chemical Reactions Analysis

1,2,8-Tribromodibenzofuran undergoes various chemical reactions, including:

Mechanism of Action

The toxicological effects of 1,2,8-Tribromodibenzofuran are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates transcription in the xenobiotic response element (XRE) promoter region, leading to the expression of genes involved in xenobiotic metabolism . This mechanism is similar to that of other halogenated dibenzofurans and dioxins.

Comparison with Similar Compounds

1,2,8-Tribromodibenzofuran is part of a broader class of polybrominated dibenzofurans, which include compounds such as:

Compared to these compounds, this compound is unique in its specific bromination pattern, which influences its chemical reactivity and biological effects.

Properties

IUPAC Name

1,2,8-tribromodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br3O/c13-6-1-3-9-7(5-6)11-10(16-9)4-2-8(14)12(11)15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKAHTKRUKHSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(O2)C=CC(=C3Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701005058
Record name 1,2,8-Tribromodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701005058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.88 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84761-81-9
Record name Dibenzofuran, 1,2,8-tribromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084761819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,8-Tribromodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701005058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.